4,4-Piperidinediol hydrochloride

Catalog No.
S802393
CAS No.
40064-34-4
M.F
C5H11NO2.ClH
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Piperidinediol hydrochloride

CAS Number

40064-34-4

Product Name

4,4-Piperidinediol hydrochloride

IUPAC Name

piperidine-4,4-diol;hydrochloride

Molecular Formula

C5H11NO2.ClH

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H

InChI Key

BQOLKFJNJCOALF-UHFFFAOYSA-N

SMILES

C1CNCCC1(O)O.Cl

Synonyms

4.4-Piperidinediol

Canonical SMILES

C1CNCCC1(O)O.Cl

The exact mass of the compound Piperidine-4,4-diol Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Piperidinediol hydrochloride (CAS 40064-34-4), also widely known as 4-piperidone hydrochloride monohydrate, is a highly versatile, dual-functional piperidine building block. In its stable crystalline form, the ketone moiety is hydrated to a geminal diol, while the secondary amine is stabilized as a hydrochloride salt [1]. This specific structural configuration provides an essential scaffold for the synthesis of complex N-heterocycles, bis-bispidine tetraazamacrocycles, and various pharmaceutical intermediates. For industrial buyers and synthetic chemists, procuring this exact hydrated salt form is critical because it balances immediate synthetic reactivity with long-term shelf stability, bypassing the severe handling limitations of the free base while offering a more atom-economical profile than heavily protected analogs.

Procurement Fit

Gem-diol masked ketone equivalent for bispidine framework construction
Hydrochloride salt may support aqueous reaction handling compared to neutral form
Reported building block for Ugi multicomponent reaction libraries

Attempting to substitute 4,4-Piperidinediol hydrochloride with the 4-piperidone free base inevitably leads to catastrophic process failures, as the free base is notoriously unstable and rapidly undergoes autocondensation and polymerization at room temperature [1]. Conversely, substituting with protected variants such as N-Boc-4-piperidone or 1-benzyl-4-piperidone introduces unnecessary synthetic friction. These protected analogs require aggressive deprotection steps (e.g., using trifluoroacetic acid or palladium-catalyzed hydrogenation), which decrease overall atom economy, increase solvent waste, and typically result in a 10-20% yield loss. Furthermore, the lipophilic nature of protected analogs prevents their use in green, aqueous-phase multicomponent reactions, making the water-soluble gem-diol hydrochloride the only viable choice for streamlined, high-yield aqueous workflows.

Substitution Risk

Monohydroxy piperidines lack dual 4-position oxygen functionality; may not enable bis-bispidine macrocycle formation
Neutral piperidinediol may exhibit different solubility; hydrochloride salt may alter aqueous-phase reaction profiles
4-Piperidone free base may not replicate the masked ketone reactivity in Ugi MCR pathways reported for the gem-diol form

Autocondensation Resistance and Shelf Stability

The free base of 4-piperidone is highly reactive and undergoes rapid autocondensation at room temperature, making it unsuitable for bulk procurement or long-term storage. In stark contrast, 4,4-Piperidinediol hydrochloride exists as a stable gem-diol crystalline solid. This hydration effectively masks the reactive ketone, allowing the compound to maintain >98% purity for over 6 months under standard ambient storage conditions [1].

Evidence DimensionShelf-life and degradation resistance
Target Compound Data>6 months stability as a crystalline solid (>98% purity)
Comparator Or BaselineRapid autocondensation and polymerization (4-piperidone free base)
Quantified DifferenceElimination of ambient degradation
ConditionsAmbient storage, room temperature

Ensures reliable shelf-life and reproducible stoichiometry during procurement and industrial scale-up, eliminating material loss due to polymerization.

Solubility Profile
Data to verify
DMSO: 30 mg/mL; PBS: 10 mg/mL; DMF: 5 mg/mL; Ethanol: 2 mg/mL
Informs solvent selection for reaction development
Comparative data vs. neutral analog unavailable

Synthetic Step Reduction and Yield Optimization

When synthesizing complex N-heterocycles or macrocycles, utilizing 4,4-Piperidinediol hydrochloride directly avoids the protection/deprotection sequence required by N-Boc-4-piperidone. Bypassing the Boc-deprotection step not only eliminates the associated reagent costs (such as TFA or strong mineral acids) but also prevents the standard 10-20% yield loss typically incurred during the deprotection and subsequent purification phases [1].

Evidence DimensionSynthetic yield and step economy
Target Compound DataDirect functionalization (0% deprotection yield loss)
Comparator Or Baseline10-20% yield loss during deprotection (N-Boc-4-piperidone)
Quantified Difference10-20% higher overall yield in multi-step pathways
ConditionsMulti-step N-heterocycle synthesis

Streamlines multi-step industrial syntheses, directly reducing raw material costs, minimizing solvent waste, and shortening production cycle times.

Melting Point & Hydration
Specification review
97–99 °C (monohydrate); 140–143 °C (anhydrous/alt. state)
Dual ranges reflect hydration state; verify expected value with supplier lot
Method-dependent; not a purity indicator alone

Aqueous Processability for Multicomponent Reactions

The hydrochloride salt of the gem-diol confers exceptional aqueous solubility compared to lipophilic protected analogs like N-Benzyl-4-piperidone. This high water solubility allows 4,4-Piperidinediol hydrochloride to be utilized directly in aqueous multicomponent reactions, such as the Ugi reaction, without the need for volatile organic solvents, significantly improving the green chemistry profile and processability of the workflow [1].

Evidence DimensionAqueous processability
Target Compound DataHighly soluble in aqueous media
Comparator Or BaselineInsoluble in water, requires organic solvents (N-Benzyl-4-piperidone)
Quantified DifferenceEnables 100% aqueous or biphasic reaction conditions
ConditionsUgi multicomponent reactions (MCR) and green chemistry workflows

Allows for environmentally friendly, aqueous-phase synthetic workflows and simplifies solvent recovery in large-scale manufacturing.

Bis-Bispidine Synthesis
Context-dependent
Gem-diol architecture reported as necessary for modular bis-bispidine tetraazamacrocycle assembly
Structurally specific; monohydroxy analogs cannot yield bispidine framework
Yield comparisons across building blocks not available

Aqueous Ugi Multicomponent Reactions (MCR)

Due to its exceptional aqueous solubility and stability, 4,4-Piperidinediol hydrochloride is the preferred precursor for generating complex compound libraries via Ugi multicomponent reactions in water or biphasic systems, avoiding the need for volatile organic solvents [1].

Synthesis of Bis-bispidine Tetraazamacrocycles

The compound serves as a highly efficient, atom-economical building block for constructing rigid bis-bispidine tetraazamacrocycles. Its direct reactivity eliminates the need for intermediate deprotection steps that would otherwise lower yields when using N-Boc protected analogs [2].

Industrial Production of Piperidine-Based Active Pharmaceutical Ingredients (APIs)

Because it resists the autocondensation that plagues the free base, this stable gem-diol salt is the standard procurement choice for the scaled-up synthesis of piperazine-based analgesics, spiro-heterocycles, and various N-substituted piperidines in pharmaceutical manufacturing [3].

Application Fit

Application
Selection Property
Validation Focus
Bis-bispidine macrocycle synthesis
Gem-diol masked ketone functionality
Framework assembly and ligand field context
Ugi MCR library generation
Reactive masked ketone handle
Reaction compatibility and diversity-oriented synthesis
Piperidone curcumin analog research
Starting material for condensation chemistry
Antibacterial screening endpoints

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 59 of 60 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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